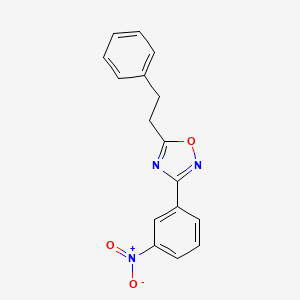

3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole involves various strategies, including the reaction of appropriate acids or esters with hydrazides to form the oxadiazole ring. For instance, a series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol were synthesized from 3-nitrobenzoic acid, highlighting the versatility of nitrobenzoic acid derivatives in oxadiazole synthesis (Aziz‐ur‐Rehman et al., 2013).

Molecular Structure Analysis

The structure of oxadiazole derivatives is crucial for their liquid crystalline properties. The presence of a nitro group at the end of the molecule, considered a strong polar group, significantly influences these properties. The alkoxy terminal chain and the bent heterocyclic ring (1,3,4-oxadiazole) play pivotal roles in determining the mesomorphic properties of these molecules (H. Abboud et al., 2017).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, including nitration and reduction, which modify their chemical properties. For example, nitration of 2,5-diphenyl-1,3,4-oxadiazole under different conditions yields a mixture of bisnitrophenyl derivatives, demonstrating the reactivity of the oxadiazole ring towards electrophilic substitution reactions (A. Blackhall et al., 1980).

Physical Properties Analysis

The physical properties, including thermal stability and liquid crystalline behavior, are influenced by the structural features of oxadiazole derivatives. The thermal stability of these compounds is often high, with no significant weight loss observed below certain temperatures, indicating their potential for applications requiring materials with high thermal resistance (I. K. Varma et al., 1973).

Chemical Properties Analysis

Oxadiazole derivatives exhibit a broad range of chemical properties, including antimicrobial and antibacterial activities. These activities are attributed to the presence of specific functional groups, such as nitro, amino, and alkoxy groups, which can be strategically modified to enhance the desired biological effects (E. Jafari et al., 2017).

科学的研究の応用

Synthesis and Characterization of Mesogenic Materials

Research has demonstrated the synthesis and characterization of new mesogenic homologous series featuring 1,3,4-oxadiazole rings, particularly focusing on compounds with a nitro terminal group. These compounds, synthesized through a process involving fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), and elemental analysis, showed varying liquid crystalline mesophases influenced by the presence of a nitro group, which is considered a strong polar group. This study highlights the significant role of the alkoxy terminal chain and the bent heterocyclic ring in determining the liquid crystalline properties of these molecules (Abboud, Lafta, & Tomi, 2017).

Antimicrobial Evaluation

Another study explored the antimicrobial potential of 1,3,4-oxadiazole derivatives. The synthesis involved treating ethyl mandelate with hydrazine hydrate, followed by various procedures leading to the formation of these derivatives. Spectral analysis confirmed their structures, and the compounds exhibited significant antibacterial and antifungal activities, with particular effectiveness against Staphylococcus aureus and Escherichia coli (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Corrosion Inhibition

The influence of substituted oxadiazoles on the corrosion of mild steel in hydrochloric acid has been studied, revealing that certain derivatives can act as effective corrosion inhibitors. This study provides insights into the chemical interaction between oxadiazole derivatives and metal surfaces, potentially guiding the development of more efficient corrosion inhibitors (Lagrenée, Mernari, Chaibi, Traisnel, Vezin, & Bentiss, 2001).

Biological Assessment for Drug Research

1,3,4-Oxadiazole derivatives have been assessed for their antibacterial and enzyme inhibition potential. The research incorporated microwave-assisted and conventional synthesis techniques, followed by a comprehensive in vitro biological assessment. This study underscores the utility of 1,3,4-oxadiazole as a scaffold in drug discovery, particularly highlighting its potential in developing new antibacterial agents and enzyme inhibitors (Virk, Iqbal, Aziz-ur-Rehman, et al., 2023).

特性

IUPAC Name |

3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-19(21)14-8-4-7-13(11-14)16-17-15(22-18-16)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPDFWGUWBVCBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351545 |

Source

|

| Record name | 3-(3-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6136-89-6 |

Source

|

| Record name | 3-(3-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-(4-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5504655.png)

![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5504672.png)

![4-{2-[(1-naphthylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504674.png)

![4-[(2-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5504694.png)

![4-amino-N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5504699.png)

![2-fluoro-6-[phenyl(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5504706.png)

![N-{2-[3-(aminocarbonyl)piperidin-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5504709.png)

![1-(1H-benzimidazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5504711.png)

![N-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5504727.png)

![4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504736.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504742.png)